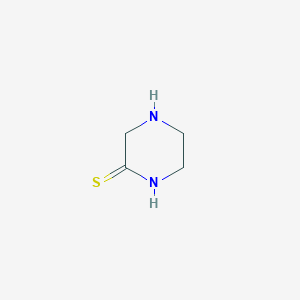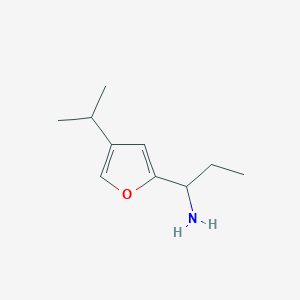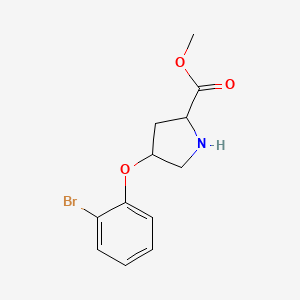
Piperazine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dithiopiperazine , is a chemical compound with the molecular formula C₄H₆N₂S₂. It features a piperazine ring (a six-membered heterocyclic ring containing two nitrogen atoms) with two sulfur atoms attached at positions 2 and 3. Piperazine-2-thione has attracted scientific interest due to its diverse applications, including its potential as an anticancer agent .
Preparation Methods
Synthesis Routes::
Direct Synthesis: Piperazine-2-thione can be synthesized directly by reacting piperazine with elemental sulfur (S₈). The reaction typically occurs under mild conditions and yields the desired compound.
Bivalent Tetrazole-Thione Derivatives: Novel piperazine-based bivalent 1,4-disubstituted tetrazole-5-thiones have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.
Chemical Reactions Analysis
Piperazine-2-thione undergoes various chemical reactions:
Oxidation: It can be oxidized to form disulfides or other sulfur-containing compounds.
Reduction: Reduction of the thione group can yield the corresponding thiol (mercaptan).
Substitution: Substitution reactions at the nitrogen atoms can lead to diverse derivatives.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), sodium hydrosulfide (NaHS), and metal catalysts are often employed.
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Piperazine-2-thione has been explored in various fields:
Anticancer Properties: Novel piperazine derivatives, including 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), exhibit cytotoxicity against glioblastoma and cervix cancer cells.
Other Applications: this compound derivatives may find use in drug development, materials science, and catalysis.
Mechanism of Action
The exact mechanism by which piperazine-2-thione exerts its effects remains an active area of research. its cytotoxicity and apoptotic activity suggest involvement of mitochondrial pathways and apoptotic marker proteins.
Comparison with Similar Compounds
- Piperazine-2-thione shares structural similarities with other piperazine derivatives, such as 2,3-dione piperazine .
- Its uniqueness lies in the presence of the thione group, which imparts distinct chemical properties.
Properties
Molecular Formula |
C4H8N2S |
|---|---|
Molecular Weight |
116.19 g/mol |
IUPAC Name |
piperazine-2-thione |
InChI |
InChI=1S/C4H8N2S/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7) |
InChI Key |
CNMSOWSDPDRHAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12107022.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12107034.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate](/img/structure/B12107037.png)


![Trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate](/img/structure/B12107049.png)
![3-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]propanoic acid](/img/structure/B12107050.png)




![[5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate](/img/structure/B12107082.png)
![[3-(6-Aminopurin-9-yl)cyclopentyl]methanol](/img/structure/B12107094.png)
